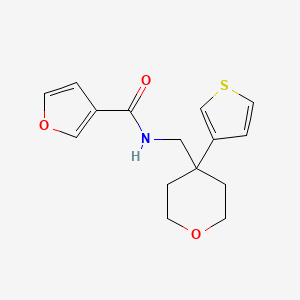

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide

Description

The compound N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide (hereafter referred to as the target compound) is a heterocyclic amide featuring a tetrahydro-2H-pyran core substituted at the 4-position with a thiophen-3-yl group. A methylene linker connects this core to a furan-3-carboxamide moiety. Its molecular formula is C₁₅H₁₈N₂O₂S, with a molecular weight of 302.38 g/mol. The structural uniqueness lies in its dual heteroaromatic systems (thiophene and furan) and the tetrahydropyran scaffold, which may confer distinct physicochemical and pharmacological properties compared to analogs.

Properties

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(12-1-5-19-9-12)16-11-15(3-6-18-7-4-15)13-2-8-20-10-13/h1-2,5,8-10H,3-4,6-7,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRYULKHGRLBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The tetrahydropyran ring can be formed via the cyclization of a suitable diol or through the use of tetrahydropyranyl protecting groups . The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, strong bases like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted thiophene, tetrahydropyran, and furan derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a unique molecular structure that includes a furan ring, a thiophene moiety, and a tetrahydropyran unit. Its molecular formula is , with a molecular weight of approximately 219.25 g/mol. The presence of these heterocyclic structures contributes to its diverse chemical reactivity.

Antimicrobial Activity

Research indicates that compounds similar to N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene-containing compounds can effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and asthma .

Antiviral Activity

Recent studies highlight the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Its ability to inhibit viral proteases could make it useful in developing treatments for COVID-19 .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydropyran Ring : This can be achieved through acid-catalyzed cyclization of appropriate precursors.

- Introduction of the Thiophene Moiety : This step often requires the use of coupling reactions or electrophilic substitutions.

- Final Coupling with Furan Derivative : The final product is obtained by coupling the tetrahydropyran-thiophene intermediate with furan carboxylic acid derivatives.

Optimization of reaction conditions is crucial to enhance yield and purity.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives, including this compound, demonstrating their effectiveness against resistant strains of bacteria .

Investigation into Anti-inflammatory Mechanisms

Research published in Pharmaceutical Biology investigated the anti-inflammatory effects of this compound in murine models, showing significant reductions in inflammation markers when administered .

Evaluation as an Antiviral Agent

In a recent publication in Nature Communications, researchers evaluated the efficacy of this compound against SARS-CoV-2 proteases, indicating promising results that warrant further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound’s heterocyclic rings may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and structurally related analogs from patent literature and commercial sources:

Key Observations:

Heterocyclic vs. In contrast, trifluoromethylphenyl () and 4-fluorophenyl () groups introduce electronegativity and lipophilicity, which may enhance membrane permeability and metabolic stability .

Scaffold Differences :

- The target compound lacks the cyclopentyl and piperazine moieties present in analogs. These groups in compounds are critical for receptor binding (e.g., serotonin receptors), suggesting the target may have divergent biological targets .

Linker and Functional Groups: The carboxamide group in the target compound vs. Ureas typically exhibit stronger hydrogen-bond donor capacity, which may improve target affinity but reduce bioavailability .

Physicochemical and Pharmacokinetic Properties (Inferred)

- The trifluoromethyl groups in analogs reduce oxidative metabolism, whereas the thiophene in the target compound may undergo cytochrome P450-mediated S-oxidation, increasing clearance rates .

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan carboxamide core with a thiophenyl-substituted tetrahydro-pyran moiety, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Tetrahydropyran Ring : This can be achieved through acid-catalyzed cyclization of diols.

- Substitution Reactions : Coupling the tetrahydropyran with furan derivatives using nucleophilic substitution under basic conditions.

The detailed synthesis pathways can be summarized in the following table:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Acid catalyst (e.g., HCl) |

| 2 | Nucleophilic substitution | Base (e.g., NaOH) |

| 3 | Coupling | Appropriate coupling agents |

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antioxidant Activity : Some studies have shown that related compounds possess antioxidant properties, potentially beneficial in mitigating oxidative stress.

- Anticancer Potential : Investigations into similar structures have revealed promising anticancer activities, suggesting that this compound may also exhibit cytotoxic effects against specific cancer cell lines.

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems could indicate potential neuroprotective effects, similar to other compounds targeting NMDA receptors .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Antioxidant Activity :

- Anticancer Activity Assessment :

- Neuroprotective Mechanisms :

Conclusion and Future Directions

This compound presents a promising avenue for research due to its unique structural features and potential biological activities. Further investigations are warranted to fully elucidate its mechanisms of action and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.